molecular formula C5H5ClN2O4S B1452524 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1486497-42-0

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1452524
CAS No.: 1486497-42-0
M. Wt: 224.62 g/mol
InChI Key: ZALBGUDWOJPTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organosulfur compound that features a pyrazole ring substituted with a chlorosulfonyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the chlorosulfonation of a suitable pyrazole precursor. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

5-methyl-1H-pyrazole-3-carboxylic acid+chlorosulfonic acid4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid\text{5-methyl-1H-pyrazole-3-carboxylic acid} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 5-methyl-1H-pyrazole-3-carboxylic acid+chlorosulfonic acid→4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Reduction Reactions: Often performed in anhydrous conditions using lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation Reactions: Conducted in aqueous or mixed solvent systems with potassium permanganate under reflux conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and functionalized materials.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorosulfonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chlorosulfonyl)benzoic acid
  • 4-(chlorosulfonyl)phenyl dodecanoate
  • 6-chlorosulfonylbenzoxazolin-2-one

Uniqueness

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a chlorosulfonyl group, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various chemical transformations and applications.

Properties

IUPAC Name

4-chlorosulfonyl-5-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O4S/c1-2-4(13(6,11)12)3(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBGUDWOJPTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486497-42-0
Record name 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.